molecular formula C12H21NO4 B12941264 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid

Cat. No.: B12941264
M. Wt: 243.30 g/mol
InChI Key: LEFBERMUUFOGBV-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is unique due to the presence of the ethyl group at the 4-position of the pyrrolidine ring, which can influence its reactivity and the properties of the final products. This structural feature distinguishes it from other Boc-protected pyrrolidine derivatives and can be exploited in the design of specific molecules for targeted applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

LEFBERMUUFOGBV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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